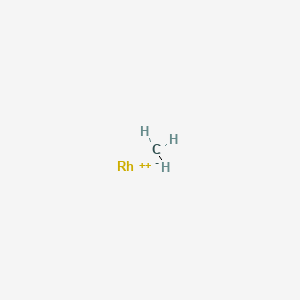

Carbanide;rhodium(2+)

Description

Properties

CAS No. |

90624-39-8 |

|---|---|

Molecular Formula |

CH3Rh+ |

Molecular Weight |

117.940 g/mol |

IUPAC Name |

carbanide;rhodium(2+) |

InChI |

InChI=1S/CH3.Rh/h1H3;/q-1;+2 |

InChI Key |

IRCXQTZGYCDUPH-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[Rh+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Organometallic Rhodium(II) Complexes

A Note on Terminology: The term "carbanide" is not standard in inorganic chemistry. It is presumed that the intended subject is organometallic rhodium(II) complexes featuring anionic carbon-donor ligands, such as σ-bonded alkyl and aryl groups. This guide will focus on these types of compounds, which are often referred to as rhodium(II) metalloradicals.

Introduction

Organometallic rhodium(II) complexes, while less common than their rhodium(I) and rhodium(III) counterparts, are a fascinating and increasingly studied class of compounds.[1] These complexes, which feature a rhodium center in the +2 oxidation state with a d⁷ electron configuration, often exhibit unique reactivity as metalloradicals. This property makes them highly interesting for applications in catalysis, small molecule activation, and organic synthesis. This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of these intriguing complexes, with a focus on mononuclear species.

Synthesis of Mononuclear Rhodium(II) Complexes

The synthesis of stable, isolable mononuclear rhodium(II) complexes with σ-bonded organic ligands is challenging due to their propensity to dimerize or undergo further reactions. A successful strategy involves the use of sterically demanding and electronically tunable chelating ligands that can stabilize the Rh(II) center. A prominent example is the use of diamidobenzene ligands.[2][3]

The general synthetic approach involves the one-electron reduction of a stable rhodium(III) precursor. This can be achieved electrochemically or by using a chemical reducing agent.

General Synthetic Workflow

A typical synthetic workflow for preparing a mononuclear Rh(II) complex with a diamidobenzene ligand is illustrated below. This process starts from a readily available Rh(III) precursor and proceeds through the formation of a Rh(III) complex with the desired ligand, followed by a controlled reduction to the target Rh(II) species.

Caption: General workflow for the synthesis of mononuclear Rh(II) complexes.

Detailed Experimental Protocol: Synthesis of a [Cp(Diamidobenzene)Rh(II)] Complex*

This protocol is adapted from the synthesis of rhodium diamidobenzene complexes as described by Suhr et al.[2][3]

Step 1: Synthesis of the Rhodium(III) Precursor Complex

-

In a glovebox, dissolve the rhodium(III) starting material, [Cp*RhCl₂]₂ (1 equivalent), and the desired diamidobenzene ligand (2 equivalents) in dichloromethane (DCM).

-

Add an excess of a non-coordinating base, such as triethylamine (NEt₃), to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography or NMR spectroscopy).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the [Cp*(Diamidobenzene)Rh(III)]⁺ complex.[2][3]

Step 2: Reduction to the Rhodium(II) Complex

-

Dissolve the purified [Cp*(Diamidobenzene)Rh(III)]⁺ complex in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in an electrochemical cell within a glovebox.

-

Use a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Apply a controlled potential that is sufficient to induce a one-electron reduction, as determined by cyclic voltammetry of the Rh(III) precursor.

-

Carry out the bulk electrolysis until the starting material is consumed.

-

Alternatively, chemical reduction can be performed using a suitable reducing agent (e.g., cobaltocene).

-

The resulting solution contains the desired mononuclear [Cp*(Diamidobenzene)Rh(II)] complex.[2]

Characterization of Rhodium(II) Complexes

Due to their paramagnetic nature (d⁷ configuration), the characterization of rhodium(II) complexes requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the paramagnetism of Rh(II) complexes can lead to broad and shifted signals in ¹H and ¹³C NMR spectra, these techniques can still provide valuable structural information. In some cases, diamagnetic compounds are observed in the NMR spectra, which may be due to rapid equilibria or specific electronic structures.[2][3] For rhodium complexes in general, ¹⁰³Rh NMR can be a powerful tool, though its low sensitivity often necessitates indirect detection methods.[4] The chemical shift range in ¹⁰³Rh NMR is vast, making it sensitive to the electronic environment of the rhodium center.[4][5]

X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of these complexes.[6] It provides precise information on bond lengths, bond angles, and the overall coordination geometry around the rhodium center. For example, in mononuclear Rh(II) diamidobenzene complexes, X-ray crystallography has confirmed the coordination of the ligand and the pentamethylcyclopentadienyl (Cp*) group to the rhodium center.[2]

Table 1: Selected Bond Lengths for a Representative [Cp(Diamidobenzene)Rh(II)] Complex*

| Bond | Length (Å) |

| Rh-N | ~2.05 |

| Rh-C(Cp*) | ~2.15-2.20 |

Note: These are approximate values based on typical structures and can vary depending on the specific ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a key technique for characterizing paramagnetic species like Rh(II) complexes. It provides information about the electronic structure and the environment of the unpaired electron. For mononuclear Rh(II) metalloradicals, EPR spectra can confirm the presence of the d⁷ metal center and provide insights into the nature of the metal-ligand bonding.[2]

Electrochemistry

Cyclic voltammetry (CV) is crucial for studying the redox properties of rhodium complexes. For the synthesis of Rh(II) species by reduction of Rh(III) precursors, CV is used to determine the reduction potential. The reversibility of the redox events provides information about the stability of the different oxidation states. The redox potentials of mononuclear Rh(II) metallates can be tuned over a wide range by modifying the substituents on the diamidobenzene ligand.[2][3]

Table 2: Electrochemical Data for a Series of [Cp(Diamidobenzene)Rh(III)]+/Rh(II) Redox Couples*

| Ligand Substituent | E₁/₂ (V vs. Fc⁺/Fc) |

| Electron-donating | More negative |

| Electron-withdrawing | Less negative |

Note: The specific potentials depend on the nature of the substituent.[2]

Reactivity of Mononuclear Rhodium(II) Complexes

Mononuclear rhodium(II) complexes exhibit reactivity characteristic of metalloradicals. This includes small molecule activation and atom transfer reactions.

Activation of Dioxygen

Upon exposure to oxygen, some mononuclear Rh(II) complexes can form rhodium superoxide species. This reactivity highlights their potential for applications in oxidation catalysis.[2]

Carbon-Halogen Bond Activation

Rhodium(II) metalloradicals have been shown to react with halogenated solvents like dichloromethane. This reaction can proceed via a homolytic cleavage of the C-Cl bond, demonstrating the ability of the Rh(II) center to engage in radical-type transformations.[2][3]

Caption: Reactivity of mononuclear Rh(II) complexes.

Applications in Drug Development and Catalysis

While the study of isolable organometallic Rh(II) complexes is still a developing field, their unique reactivity suggests significant potential. Their ability to act as single-electron transfer agents and engage in radical processes opens up new avenues for catalytic transformations that are complementary to the more common two-electron pathways of Rh(I) and Rh(III) catalysts. In the context of drug development, the interaction of rhodium complexes with biological molecules is an active area of research, and the distinct electronic properties of Rh(II) species could lead to novel therapeutic or diagnostic agents. Further research into the catalytic activity of these well-defined Rh(II) metalloradicals in areas such as controlled radical polymerization, C-H functionalization, and redox catalysis is warranted.

Conclusion

The synthesis and characterization of organometallic rhodium(II) complexes, particularly stable mononuclear species, represent a significant advancement in the field of organometallic chemistry. The use of carefully designed ligand scaffolds has enabled the isolation and detailed study of these formerly elusive compounds. Their characterization through a combination of advanced spectroscopic and electrochemical techniques has provided deep insights into their electronic structure and has confirmed their nature as metalloradicals. The observed reactivity towards small molecules like oxygen and chlorinated hydrocarbons underscores their potential as catalysts for challenging chemical transformations. As our understanding of these fascinating complexes grows, so too will their application in solving complex problems in chemical synthesis and beyond.

References

- 1. Organorhodium chemistry - Wikipedia [en.wikipedia.org]

- 2. Rhodium diamidobenzene complexes: a tale of different substituents on the diamidobenzene ligand - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03227A [pubs.rsc.org]

- 3. Rhodium diamidobenzene complexes: a tale of different substituents on the diamidobenzene ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]

- 5. Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Structure and Bonding in Rhodium(II) Carbenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) carbenoids are pivotal reactive intermediates in modern organic synthesis, enabling a diverse array of chemical transformations with high levels of chemo-, regio-, and stereoselectivity. Their utility in carbon-carbon and carbon-heteroatom bond formation has made them indispensable tools in the synthesis of complex molecules, including pharmaceuticals and natural products. A thorough understanding of the electronic structure and bonding within these transient species is paramount for predicting their reactivity and for the rational design of new catalysts and synthetic methodologies. This guide provides a comprehensive overview of the core principles governing the electronic nature of rhodium(II) carbenoids, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Electronic Structure and Bonding Models

The bonding in a rhodium(II) carbenoid is characterized by a synergistic interaction between a dirhodium(II) tetracarboxylate core and a carbene fragment. The nature of this interaction is highly dependent on the substituents present on the carbene carbon. A key distinction is made between "acceptor" carbenoids and "donor/acceptor" carbenoids, which exhibit significantly different reactivity profiles.[1]

-

Acceptor Carbenoids: These carbenoids bear only electron-withdrawing groups (acceptors) at the carbenic carbon. This results in a highly electrophilic carbene center.

-

Donor/Acceptor Carbenoids: These carbenoids possess both an electron-donating (donor) and an electron-withdrawing (acceptor) group. The donor group, through resonance, stabilizes the carbenoid, attenuating its reactivity and leading to more selective transformations.[1][2]

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure.[3][4][5] These studies reveal that the bonding involves a combination of σ-donation from the carbene to the rhodium center and π-back-donation from the rhodium d-orbitals to the empty p-orbital of the carbene carbon.[2][6] In donor/acceptor carbenoids, the donor substituent significantly enhances this back-donation, leading to a more stable intermediate with a higher energy barrier for subsequent reactions.[3][5] This inherent stability is a key factor in their enhanced selectivity in reactions such as C-H insertion and cyclopropanation.[3][4]

Visualization of Bonding Interaction

Caption: Simplified orbital interaction diagram for a rhodium(II) carbenoid.

Quantitative Data on Rhodium(II) Carbenoid Properties

Computational studies have provided valuable quantitative data regarding the geometric and energetic properties of rhodium(II) carbenoids. This data is crucial for understanding their stability and reactivity.

| Parameter | Acceptor Carbenoid (e.g., from methyl diazoacetate) | Donor/Acceptor Carbenoid (e.g., from methyl phenyldiazoacetate) | Reference |

| Calculated Activation Energy for Diazo Decomposition (kcal/mol) | Lower | Higher | [3] |

| Calculated Activation Energy for Cyclopropanation (kcal/mol) | Very small | Significantly higher | [3][7] |

| Calculated Activation Energy for C-H Insertion (kcal/mol) | Lower | Higher | [3][5] |

| Calculated Rh=C Bond Length (Å) | Shorter | Longer | [8] |

| Calculated Charge on Carbene Carbon | More positive | Less positive | [6] |

Note: Specific values can vary depending on the computational method, basis set, and specific substituents. The trends, however, are consistent across different studies.

Key Experimental Methodologies

The characterization and study of rhodium(II) carbenoids often involve a combination of spectroscopic and computational techniques due to their transient nature.

In-situ Spectroscopic Characterization

Direct observation of rhodium(II) carbenoids is challenging due to their high reactivity. However, under specific conditions, spectroscopic techniques can provide valuable insights.

Experimental Protocol: In-situ NMR and IR Spectroscopy

-

Preparation: A solution of the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄) in a suitable deuterated solvent (e.g., CDCl₃) is cooled to a low temperature (e.g., -78 °C) in an NMR tube or IR cell.

-

Generation of Carbenoid: A solution of the diazo compound is slowly added to the cooled catalyst solution.

-

Data Acquisition: ¹H, ¹³C NMR, and IR spectra are recorded at low temperatures to observe the formation of the carbenoid intermediate and monitor its subsequent reactions.

-

Analysis: Changes in chemical shifts and vibrational frequencies are analyzed to infer the electronic structure of the carbenoid. For instance, a significant downfield shift in the ¹³C NMR signal for the carbene carbon is indicative of its electrophilic character.[1]

X-ray Crystallography of Stable Analogs

While direct crystallographic characterization of reactive carbenoids is rare, the structures of stable rhodium complexes and the products of carbenoid reactions provide crucial information about the steric and electronic environment of the catalyst.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of the dirhodium(II) catalyst or a stable product derived from a carbenoid reaction are grown by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. Diffraction data is collected at a low temperature to minimize thermal motion.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, providing precise atomic coordinates. This data is then refined to obtain accurate bond lengths, bond angles, and torsion angles.

-

Analysis: The geometric parameters of the catalyst, such as the Rh-Rh bond length and the coordination geometry around the rhodium centers, provide insights into its electronic structure and how it might interact with a carbene precursor.

Computational Modeling (DFT)

Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure and reaction mechanisms of rhodium(II) carbenoids.[3][4][9]

Computational Protocol: DFT Calculations

-

Model Building: A model of the rhodium(II) carbenoid and relevant reactants (e.g., alkene for cyclopropanation) is constructed. The dirhodium catalyst is often simplified for computational efficiency (e.g., using formate ligands instead of acetate).[4]

-

Geometry Optimization: The geometry of the reactants, transition states, and products is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* for main group elements and a more flexible basis set for rhodium).[4]

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory to obtain more accurate energy barriers and reaction energies.

-

Analysis: The calculated geometries, orbital energies, and charge distributions are analyzed to understand the bonding, stability, and reactivity of the carbenoid.

Reaction Pathways and Mechanisms

Rhodium(II) carbenoids participate in a variety of important chemical transformations. The mechanism of these reactions is intimately linked to the electronic structure of the carbenoid.

Cyclopropanation

The reaction of a rhodium(II) carbenoid with an alkene to form a cyclopropane is a well-studied and synthetically valuable transformation.[10] The reaction is generally believed to proceed through a concerted, though asynchronous, mechanism.[10]

Caption: General workflow for rhodium-catalyzed cyclopropanation.

C-H Insertion

The insertion of a rhodium(II) carbenoid into a C-H bond is a powerful method for C-H functionalization.[11] Similar to cyclopropanation, this reaction is often described as a concerted process involving a three-centered transition state.[2] The electrophilicity of the carbenoid is a key driver for this reaction.

Caption: Catalytic cycle for C-H insertion by a rhodium(II) carbenoid.

Conclusion

The electronic structure and bonding in rhodium(II) carbenoids are fundamental to their reactivity and selectivity in a wide range of organic transformations. The interplay of σ-donation and π-back-donation, modulated by the substituents on the carbene carbon, dictates the stability and electrophilicity of these intermediates. Donor/acceptor carbenoids, in particular, have emerged as highly versatile reagents due to their attenuated reactivity and enhanced selectivity. A combination of in-situ spectroscopy, X-ray crystallography of stable analogs, and computational modeling provides a powerful toolkit for interrogating the subtle electronic features of these transient species. A deeper understanding of these principles will continue to drive the development of new and more efficient catalytic systems for applications in academic research and the pharmaceutical industry.

References

- 1. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 203. Computational Study on the Selectivity of Donor/Acceptor-Substituted Rhodium Carbenoids - The Davies Group [scholarblogs.emory.edu]

- 6. researchgate.net [researchgate.net]

- 7. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resource.aminer.org [resource.aminer.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

The Evolution of a Powerful Synthetic Tool: A Technical Guide to the Historical Development of Rhodium-Catalyzed Carbene Transfer Reactions

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely and efficiently construct complex molecular architectures is a cornerstone of modern chemistry, with profound implications for drug discovery and development. Among the myriad of synthetic methodologies, rhodium-catalyzed carbene transfer reactions have emerged as a particularly powerful and versatile tool. This technical guide provides an in-depth exploration of the historical development of this field, from its seminal discoveries to the sophisticated asymmetric transformations that are now possible. We will delve into the core concepts, present key quantitative data, provide detailed experimental protocols for landmark experiments, and visualize the intricate mechanistic pathways and logical progressions that have shaped this vibrant area of research.

The Dawn of a New Era: The Pioneering Work of Teyssié

The genesis of modern rhodium-catalyzed carbene chemistry can be traced back to the early 1970s. While copper catalysts were known to mediate the decomposition of diazo compounds, the reactions often suffered from low selectivity and the generation of unwanted side products. A significant breakthrough occurred in 1973 when Philippe Teyssié and his coworkers reported that dirhodium(II) tetraacetate, Rh₂(OAc)₄, was an exceptionally effective catalyst for a variety of transformations involving diazo compounds[1][2]. This discovery was a watershed moment, as Rh₂(OAc)₄ demonstrated superior activity and selectivity, opening the door for the development of a broad range of carbene transfer reactions[1].

The fundamental process involves the reaction of a diazo compound with the dirhodium(II) catalyst to generate a transient, electrophilic rhodium-carbene intermediate. This highly reactive species can then undergo a variety of transformations, including cyclopropanation of alkenes, insertion into C-H and X-H bonds (where X is a heteroatom), and the formation of ylides.

Mechanistic Underpinnings: The Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed carbene transfer reactions begins with the coordination of the diazo compound to an axial site of the dirhodium(II) catalyst. This is followed by the irreversible loss of dinitrogen (N₂) to form the key rhodium-carbene intermediate. This electrophilic carbene then reacts with a substrate, such as an alkene or a C-H bond, to form the product and regenerate the active catalyst, thus completing the catalytic cycle.

Figure 1: General catalytic cycle for rhodium-catalyzed carbene transfer.

Key Transformations and Their Historical Progression

The versatility of the rhodium-carbene intermediate has led to the development of several cornerstone reactions in organic synthesis.

Cyclopropanation

The formation of cyclopropanes from alkenes and diazo compounds is one of the most well-established applications of rhodium-carbene chemistry. Early work with Rh₂(OAc)₄ demonstrated its efficacy in promoting the cyclopropanation of a wide range of alkenes with diazoacetates. The reaction is stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product.

Carbon-Hydrogen (C-H) Bond Insertion

Perhaps the most transformative application of rhodium-carbene chemistry is the insertion of a carbene into a C-H bond. This reaction allows for the direct functionalization of otherwise unreactive C-H bonds, a long-standing goal in organic synthesis. Intramolecular C-H insertion reactions have proven to be particularly powerful for the construction of cyclic and polycyclic systems. The seminal work of Michael P. Doyle in the 1980s and 1990s was instrumental in establishing the synthetic utility of this reaction, particularly for the synthesis of lactones and lactams[3].

Ylide Formation and Subsequent Reactions

When a rhodium carbene reacts with a Lewis base, such as a carbonyl, ether, or sulfide, an ylide intermediate is formed. These ylides can then undergo a variety of subsequent transformations, most notably [3+2] cycloaddition reactions. Albert Padwa and his group extensively explored the generation of carbonyl ylides from α-diazo ketones and their subsequent intramolecular cycloaddition with tethered dipolarophiles, providing a powerful method for the synthesis of complex polycyclic ethers[4][5][6][7].

Figure 2: Major reaction pathways of rhodium-carbene intermediates.

The Quest for Asymmetry: Development of Chiral Catalysts

A pivotal advancement in rhodium-carbene chemistry was the development of chiral catalysts to control the stereochemistry of the products. This has been a major focus of the field since the 1990s, with the groups of Doyle and Huw M. L. Davies making significant contributions. The general strategy involves replacing the achiral acetate ligands of Rh₂(OAc)₄ with chiral carboxylate or carboxamidate ligands.

Chiral Dirhodium(II) Carboxamidates

Doyle and his coworkers developed a series of chiral dirhodium(II) carboxamidate catalysts, such as dirhodium(II) tetrakis(methyl 2-oxazolidinone-4(S)-carboxylate) [Rh₂(4S-MEOX)₄], which proved to be highly effective for enantioselective intramolecular C-H insertion reactions, particularly in the synthesis of β- and γ-lactams[3].

Chiral Dirhodium(II) Carboxylates

Davies and his group pioneered the use of chiral dirhodium(II) carboxylates derived from proline, such as dirhodium(II) tetrakis[N-(dodecylbenzenesulfonyl)-L-prolinate] [Rh₂(S-DOSP)₄][8][9][10]. These catalysts have shown remarkable efficacy in a wide range of asymmetric carbene transfer reactions, including cyclopropanation and C-H functionalization[8][9][10]. A key innovation from the Davies group was the concept of "donor/acceptor" carbenes, where the carbene is substituted with both an electron-donating group (e.g., aryl, vinyl) and an electron-accepting group (e.g., ester)[11][12]. This combination of substituents enhances the selectivity of the carbene transfer reactions.

Quantitative Data Summary

The following tables summarize key quantitative data for representative historical and modern rhodium-catalyzed carbene transfer reactions, illustrating the progression of the field.

Table 1: Evolution of Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate

| Year | Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |

| 1991 | Chiral Rh(II) Carboxamidate | 65-85 | 70:30 - 85:15 | 40-60 (trans) | Doyle et al. |

| 1996 | Rh₂(S-DOSP)₄ | 68 | 85:15 | 87 (trans) | Davies et al. |

| 2005 | Rh₂(S-PTAD)₄ | 71 | >95:5 | 84 (trans) | Davies et al. |

| 2021 | Rh₂(S-TPPTTL)₄ | 88 | >95:5 | 90 (trans) | Davies et al. |

Table 2: Enantioselective Intramolecular C-H Insertion for Lactone/Lactam Synthesis

| Year | Substrate Type | Catalyst | Product Ring Size | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1991 | Diazoacetamide | Rh₂(4S-MEOX)₄ | 5 (γ-lactam) | 73 | 92 | Doyle et al. |

| 1996 | Diazoacetate | Rh₂(S-DOSP)₄ | 5 (γ-lactone) | 80 | 95 | Davies et al. |

| 2014 | Donor-Donor Diazo | Rh₂(R-PTAD)₄ | 5 (dihydrobenzofuran) | 90 | 99 | Davies et al. |

Experimental Protocols for Key Historical Experiments

To provide a practical understanding of the methodologies, detailed experimental protocols for seminal reactions are presented below.

Teyssié's Rhodium(II) Acetate-Catalyzed O-H Insertion (1973)

Reaction: Insertion of ethyl diazoacetate into the O-H bond of ethanol.

Procedure: A solution of ethyl diazoacetate (5.7 g, 50 mmol) in ethanol (50 mL) was added dropwise over 4 hours to a solution of dirhodium(II) tetraacetate (22 mg, 0.05 mmol) in ethanol (50 mL) at room temperature under a nitrogen atmosphere. The reaction mixture was stirred for an additional 2 hours after the addition was complete. The solvent was removed under reduced pressure, and the residue was distilled to afford ethyl 2-ethoxyacetate.

Note: This is a representative procedure based on the description in the original publication. Exact yields were not always reported in this early work, with the focus being on the demonstration of catalytic activity.

Doyle's Asymmetric Intramolecular C-H Insertion for β-Lactam Synthesis (ca. 1991)

Reaction: Enantioselective synthesis of a β-lactam via intramolecular C-H insertion.

Procedure: To a solution of the diazoacetoacetamide substrate (1.0 mmol) in dichloromethane (10 mL) at 25 °C was added dirhodium(II) tetrakis[methyl 2-oxazolidinone-4(S)-carboxylate] [Rh₂(4S-MEOX)₄] (0.01 mmol, 1 mol %). The reaction mixture was stirred at room temperature until the diazo compound was consumed (typically 2-4 hours, monitored by TLC). The solvent was removed in vacuo, and the crude product was purified by flash chromatography on silica gel to afford the corresponding β-lactam.

Padwa's Intramolecular Carbonyl Ylide Cycloaddition (ca. 1986)

Reaction: Rhodium(II) acetate-catalyzed intramolecular [3+2] cycloaddition of a tethered α-diazo ketone.

Procedure: A solution of the α-diazo ketone (1.0 mmol) in benzene (20 mL) was added via syringe pump over a period of 6 hours to a refluxing solution of dirhodium(II) tetraacetate (0.01 mmol, 1 mol %) in benzene (10 mL). After the addition was complete, the reaction mixture was refluxed for an additional 1 hour. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to yield the polycyclic ether product.

Synthesis of a Chiral Dirhodium(II) Carboxylate Catalyst: Rh₂(S-DOSP)₄

Procedure: A mixture of dirhodium(II) tetraacetate (1.0 g, 2.26 mmol) and (S)-N-(dodecylbenzenesulfonyl)-L-proline (4.5 equiv.) in chlorobenzene (50 mL) was heated to reflux with a Dean-Stark trap for 24 hours. The reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford Rh₂(S-DOSP)₄ as a green solid.

Figure 3: A typical experimental workflow for a rhodium-catalyzed carbene transfer reaction.

Conclusion and Future Outlook

The historical development of rhodium-catalyzed carbene transfer reactions is a testament to the power of fundamental discoveries in catalysis and their subsequent elaboration into highly sophisticated and selective synthetic methods. From the initial observations of Teyssié to the elegant asymmetric transformations developed by Doyle, Davies, and others, this field has continuously evolved, providing chemists with increasingly powerful tools for molecular construction. The ongoing development of new chiral ligands and a deeper mechanistic understanding promise that rhodium-catalyzed carbene transfer reactions will continue to play a vital role in addressing the synthetic challenges of the future, particularly in the realm of complex molecule synthesis and drug development. The ability to functionalize C-H bonds with high levels of chemo-, regio-, and stereoselectivity will undoubtedly lead to more efficient and innovative synthetic strategies for years to come.

References

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Rh2(R-TPCP)4-Catalyzed Enantioselective [3+2]-Cycloaddition between Nitrones and Vinyldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbonyl ylide formation from the rhodium (II) acetate catalyzed reaction of a α-diazoketone [ouci.dntb.gov.ua]

- 7. Cycloaddition chemistry of carbonyl ylides for alkaloid synthesis - Padwa - Russian Chemical Bulletin [ogarev-online.ru]

- 8. C-H activation as a strategic reaction: enantioselective synthesis of 4-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 209. Highly Enantioselective Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Alkynes with Styryldiazoacetates - The Davies Group [scholarblogs.emory.edu]

- 11. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Rhodium(II) Carbene Intermediates: An In-depth Technical Guide

Introduction

Rhodium(II) carbene intermediates are highly reactive species that play a pivotal role in a vast array of organic transformations. Their transient and electrophilic nature makes them powerful tools for constructing complex molecular architectures through reactions such as cyclopropanation, C-H functionalization, and ylide formation.[1] The catalytic cycle of these transformations typically involves the reaction of a dirhodium(II) precursor with a diazo compound, leading to the extrusion of dinitrogen and the formation of a rhodium-carbene complex.[2] Understanding the structure, bonding, and reactivity of these fleeting intermediates is paramount for optimizing existing catalytic systems and designing new, more efficient synthetic methodologies. However, their short lifetimes pose a significant challenge to their direct observation and characterization. This guide provides a comprehensive overview of the key spectroscopic techniques employed to elucidate the properties of rhodium(II) carbene intermediates, intended for researchers, scientists, and professionals in the field of drug development.

Core Spectroscopic Characterization Techniques

The direct spectroscopic characterization of rhodium(II) carbene intermediates requires specialized techniques capable of capturing information on short-lived species. The most powerful methods include UV-Vis, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the puzzle in building a complete picture of the intermediate's structure and electronic properties.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring the formation and decay of rhodium(II) carbene intermediates by observing their electronic transitions. The coordination of a carbene ligand to the dirhodium(II) core perturbs its electronic structure, leading to characteristic changes in the absorption spectrum.

Transient absorption spectroscopy, a pump-probe technique, is particularly well-suited for studying these reactive species. In this method, a laser pulse (the pump) initiates the reaction (e.g., decomposition of the diazo compound), and a second, time-delayed pulse (the probe) measures the absorption spectrum of the transient species as a function of time.

Key Spectral Features:

-

Dirhodium(II) complexes, such as those with esp (α,α,α′,α′-tetramethyl-1,3-benzenedipropionate) ligands, exhibit characteristic π* → σ* transitions. For instance, a CH₂Cl₂ solution of Rh₂(esp)₂ shows a low-energy feature around 665 nm.[3]

-

Upon coordination of a carbene precursor or formation of the carbene intermediate, this low-energy band often experiences a blue shift. For example, the addition of sulfilimine ligands to Rh₂(esp)₂ results in a blue shift of the 665 nm peak to approximately 639 nm.[3]

-

New absorption bands can also appear. For instance, some rhodium(II,II) paddlewheel complexes show strong absorption in both the UV (around 300 nm) and visible (around 640 nm) regions.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about rhodium(II) carbene intermediates, particularly regarding the electronic environment of the carbene carbon. Due to the electrophilic nature of the carbene, the carbene carbon resonance is typically highly deshielded and appears far downfield in the ¹³C NMR spectrum.[5]

In-situ NMR monitoring at low temperatures can allow for the direct observation of more stable carbene complexes.[6] For donor-acceptor carbenes, which are more stable, this technique has proven invaluable.[1]

Key Spectral Features:

-

¹³C NMR: The chemical shift of the carbene carbon is a key diagnostic feature. For rhodium-bound N-heterocyclic carbenes, the carbene carbon signal can appear in the range of 187 to 201 ppm.[7] In some donor-acceptor rhodium(II) carbene complexes, this signal is observed even further downfield.

-

¹H NMR: The proton resonances of the carbene substituents and the ligands on the rhodium catalyst can provide information about the geometry and electronic structure of the complex.

-

¹⁰³Rh NMR: While less common due to the low natural abundance and sensitivity of the ¹⁰³Rh nucleus, this technique can provide direct insight into the electronic nature of the rhodium centers.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to probe the vibrational frequencies of bonds within the rhodium(II) carbene intermediate. The Rh=C stretching frequency provides direct information about the strength and nature of the metal-carbene bond. Time-resolved IR (TRIR) spectroscopy, analogous to transient absorption spectroscopy, can be used to study the vibrational spectrum of transient carbene species.[4]

Key Spectral Features:

-

The Rh=C bond has been characterized by vibrational spectroscopy, revealing weak σ and π components in some donor-acceptor carbene complexes.[1]

-

For rhodium carbonyl complexes containing N-heterocyclic carbene ligands, the C=O stretching frequency in the IR spectrum can be used to infer the electronic properties of the carbene ligands.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the elemental composition of rhodium(II) carbene intermediates by providing a precise mass-to-charge ratio (m/z). Electrospray ionization (ESI-MS) is a soft ionization technique that is particularly useful for detecting and characterizing these transient species from solution.[9]

Key Applications:

-

Detection of the 1:1 adduct between the rhodium complex and the carbene fragment.[9]

-

Characterization of reaction intermediates and products in catalytic cycles.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is specifically used for the detection and characterization of species with unpaired electrons (radicals). While most rhodium(II) carbene intermediates are closed-shell singlet species, some reactions may proceed through radical pathways or involve carbene radical intermediates. In such cases, EPR can provide crucial information about the electronic structure and spin distribution of the paramagnetic species.[9][10]

Quantitative Spectroscopic Data

The following tables summarize key quantitative data from the spectroscopic analysis of various rhodium(II) carbene intermediates and related complexes.

Table 1: UV-Vis Absorption Maxima (λmax) of Rhodium(II) Complexes and Intermediates

| Complex/Intermediate | Solvent | λmax (nm) | Reference |

| Rh₂(esp)₂ | CH₂Cl₂ | 425, 665 | [3] |

| Rh₂(esp)₂ with sulfilimine ligand | CH₂Cl₂ | 639 (blue-shifted from 665) | [3] |

| cis-[Rh₂(μ-form)₂(μ-np)₂][BF₄]₂ | - | 300, 640 | [4] |

| Rh₂(esp)₂ with various reactants and solvents | Various | 782-840, 482-592 | [11] |

Table 2: ¹³C NMR Chemical Shifts (δ) of Carbene Carbons in Rhodium Complexes

| Carbene Complex Type | Carbene Carbon Chemical Shift (δ, ppm) | Reference |

| Rhodium-coordinated N-heterocyclic carbenes | 187 - 201 | [7] |

| Donor-acceptor rhodium(II) carbene | Highly deshielded | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful spectroscopic characterization of transient rhodium(II) carbene intermediates.

Protocol 1: In-Situ Low-Temperature NMR Spectroscopy

This protocol is adapted from methodologies used to observe reactive intermediates.[6]

-

Sample Preparation:

-

In a flame-dried NMR tube, dissolve the dirhodium(II) catalyst (e.g., [Rh₂(OPiv)₄], 5 mol%) in a deuterated solvent suitable for low-temperature work (e.g., CDCl₃ or CD₂Cl₂).

-

Cool the NMR tube to the desired temperature (e.g., 273 K or lower) within the NMR spectrometer.

-

Prepare a separate, concentrated solution of the diazo precursor (e.g., [¹³C]₂-labeled phenyl diazoacetate) in the same deuterated solvent.

-

-

Data Acquisition:

-

Acquire a background spectrum of the catalyst solution.

-

Inject the diazo precursor solution into the cold NMR tube, ensuring rapid mixing.

-

Immediately begin acquiring a series of time-resolved ¹³C and ¹H NMR spectra.

-

Monitor the spectra for the appearance of new signals in the downfield region (for the carbene carbon) and changes in the signals of the catalyst and substrate.

-

-

Data Analysis:

-

Process the spectra to identify the chemical shifts of the carbene intermediate.

-

Integrate the signals over time to obtain kinetic information about the formation and decay of the intermediate.[6]

-

Protocol 2: Nanosecond Transient Absorption Spectroscopy

This protocol is based on general setups for transient absorption spectroscopy.[4][12]

-

Experimental Setup:

-

Utilize a pump-probe laser system. The pump beam (e.g., from an Nd:YAG laser) is set to a wavelength that will be absorbed by the diazo compound or the catalyst-diazo adduct to initiate the reaction.

-

The probe beam is a broadband white light continuum generated, for example, by focusing a portion of the fundamental laser output into a suitable medium (e.g., sapphire plate).

-

The pump and probe beams are spatially overlapped in the sample cell. The relative timing of the pump and probe pulses is controlled by a variable optical delay line.

-

-

Sample Preparation:

-

Prepare a solution of the dirhodium(II) catalyst and the diazo precursor in a suitable solvent (e.g., CH₂Cl₂) in a quartz cuvette. The concentration should be adjusted to have an optical density of ~0.5 at the pump wavelength.[13]

-

-

Data Acquisition:

-

Record the absorption spectrum of the probe beam after it has passed through the sample at various time delays after the pump pulse.

-

Also, record the spectrum of the probe beam without the pump pulse.

-

The transient absorption spectrum is calculated as the change in absorbance (ΔA) at each wavelength and time delay.

-

-

Data Analysis:

-

Plot ΔA as a function of wavelength and time to generate a 2D map of the transient spectral evolution.

-

Analyze the kinetics at specific wavelengths to determine the lifetimes of the observed transient species.

-

Visualizations

The following diagrams illustrate the workflow for characterizing rhodium(II) carbene intermediates and the relationships between different spectroscopic techniques.

Caption: Experimental workflow for the generation and spectroscopic analysis of Rh(II) carbene intermediates.

Caption: Complementary nature of spectroscopic techniques in characterizing Rh(II) carbene intermediates.

References

- 1. Direct spectroscopic characterization of a transitory dirhodium donor-acceptor carbene complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Nonclassical Photoprecursors for Rh2 Nitrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.cbc.osu.edu [research.cbc.osu.edu]

Theoretical Frameworks on the Stability of Rhodium(II) Species with Carbon-Based Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies concerning the stability of rhodium(II) species featuring direct rhodium-carbon bonds. While the term "carbanide" is not standard in organometallic chemistry, this document interprets it to encompass key species such as rhodium(II)-alkyl/aryl complexes and rhodium(II)-carbenes, which are central to numerous catalytic processes. The stability and reactivity of these intermediates are critical for understanding and optimizing reactions of significant interest in drug development and organic synthesis.

Introduction to Rhodium(II)-Carbon Bonds

Rhodium(II) complexes are well-known for their catalytic prowess, particularly in transformations involving the formation of carbon-carbon and carbon-heteroatom bonds. The intermediates in these catalytic cycles often feature a direct bond between rhodium and a carbon atom. The nature and stability of this bond are paramount in determining the reaction's feasibility, selectivity, and efficiency. Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, thermodynamics, and kinetics of these transient species.

Theoretical and Computational Methodologies

The investigation of rhodium(II) species with carbon-based ligands heavily relies on computational chemistry. These methods provide insights into geometries, bond energies, and reaction pathways that are often difficult to obtain experimentally.

Experimental Protocols: Computational Details

A prevalent computational approach for studying these systems involves Density Functional Theory (DFT). A typical computational protocol is as follows:

-

Model System Construction: A model of the rhodium(II) complex with the carbon-based ligand is constructed. For large systems, a two-layer ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach might be employed, treating the core of the molecule with a high level of theory (e.g., DFT) and the peripheral substituents with a lower-level method (e.g., UFF)[1].

-

Choice of Functional: The selection of an appropriate functional is crucial for accurate results. The M06 suite of functionals is often used for organometallic systems[2]. Other commonly used functionals include B3LYP.

-

Basis Set Selection: A double-ζ basis set, such as 6-31G*, is often used for lighter atoms (C, H, N, O). For the rhodium atom, a more flexible and polarized basis set, often incorporating effective core potentials (ECPs) like LANL2DZ, is employed to account for relativistic effects[3].

-

Geometry Optimization: The geometry of the complex is optimized to find the minimum energy structure. This is typically performed in the gas phase or with an implicit solvent model to simulate experimental conditions.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Bonding Analysis: Various techniques can be used to analyze the nature of the rhodium-carbon bond, including Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM).

-

Transition State Searching: For studying reaction pathways, transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Stability of Rhodium(II)-Alkyl and -Aryl Species

Rhodium(II)-alkyl and -aryl intermediates are key in processes like hydroamination and C-H activation. Their stability is influenced by the electronic and steric properties of the ligands on the rhodium center and the organic fragment.

Computational studies have shown that the one-electron oxidation of Rh(I)-alkyl/aryl complexes to the corresponding Rh(II) species can lead to instability and homolysis of the Rh-C bond, generating alkyl or aryl radicals[4]. DFT calculations have been employed to determine the Rh-C bond dissociation energies in both Rh(I) and Rh(II) states. For instance, the Rh-C bond in Rh(I) phenyl complexes is generally stronger than in the corresponding methyl complexes[4]. Upon oxidation to Rh(II), the Rh-C bond weakens significantly, facilitating its cleavage[4].

Stability of Rhodium(II)-Carbene Species

Rhodium(II)-carbenes are highly reactive intermediates central to cyclopropanation and C-H functionalization reactions. Their stability and selectivity are of great interest. Theoretical studies have revealed that donor/acceptor-substituted carbenoids are generally more stable than the corresponding acceptor-only carbenes[3][5]. This increased stability leads to higher activation barriers for subsequent reactions, which can, in turn, enhance selectivity[3].

The orientation of the substituents on the carbene carbon relative to the dirhodium core can also influence stability and reactivity. Seminal computational work by Nakamura demonstrated that the ester group of a rhodium carbene derived from methyl diazoacetate orients orthogonally to the rhodium-carbene plane[5].

Quantitative Data on Stability

The following tables summarize key quantitative data from theoretical studies on the stability of rhodium(II) species with carbon-based ligands.

Table 1: Calculated Activation and Reaction Energies for Rhodium-Carbene Reactions

| Reaction | System | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| Nitrogen Extrusion | Phenyldiazoacetate-rhodium complex | DFT | 11.3 | -9.1 | [3] |

| Nitrogen Extrusion | Methyl diazoacetate-rhodium adduct | DFT | 11.9 | N/A | [3] |

| Cyclopropanation | Donor/acceptor carbenoid | DFT | 4.5 | N/A | [3] |

| C-H Functionalization (Cyclopentane) | Donor/acceptor carbene | DFT | 17.4 | N/A | [5] |

| C-H Functionalization (Cyclohexadiene) | Donor/acceptor carbene | DFT | 6.2 | N/A | [5] |

| Carbene Interconversion | Diastereomeric rhodium carbenes | DFT | 14.3 | N/A | [5] |

Table 2: Calculated Rhodium-Carbon Bond Dissociation Energies

| Complex | Oxidation State | Computational Method | Bond Dissociation Energy (kcal/mol) | Reference |

| [Rh(Me)(trop3P)] | Rh(I) | DFT | > 60 | [4] |

| [Rh(Ph)(trop3P)] | Rh(I) | DFT | > 60 (approx. 16% stronger than Me) | [4] |

| [Rh(Me)(trop3P)]+ | Rh(II) | DFT | Significantly lower than Rh(I) | [4] |

| [Rh(Ph)(trop3P)]+ | Rh(II) | DFT | Significantly lower than Rh(I) | [4] |

Visualizations of Key Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the theoretical study of rhodium(II) species with carbon-based ligands.

References

- 1. Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and Computational Studies on the Rhodium-Catalyzed Hydroamination of Aminoalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Synthesis of Novel Rhodium(II) Carbene Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and initial synthesis of novel rhodium(II) carbene complexes, powerful catalysts that have revolutionized modern organic synthesis. This document provides a comprehensive overview of their development, detailed experimental protocols for their preparation, and a summary of their catalytic performance in key chemical transformations. The information presented is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development where the efficient and selective construction of complex molecular architectures is paramount.

Introduction: The Advent of Rhodium(II) Carbene Chemistry

The field of carbene chemistry has been transformed by the use of rhodium(II) catalysts, particularly dirhodium tetracarboxylates. These complexes effectively catalyze the decomposition of diazo compounds to generate transient rhodium-bound carbene intermediates.[1][2] These electrophilic carbenes are highly reactive species capable of undergoing a wide array of synthetically useful transformations, including cyclopropanation, C–H functionalization, and ylide formation.[2][3]

The seminal work in this area demonstrated that dirhodium tetracarboxylates are superior to traditional copper catalysts for promoting carbene transfer reactions, offering cleaner reactions and higher efficiencies.[3] A significant breakthrough was the development of "donor/acceptor" carbenes, which are stabilized by the presence of both an electron-donating and an electron-accepting group on the carbene carbon.[3][4] This stabilization tempers the reactivity of the carbene, enabling highly selective and controlled transformations.[3]

The versatility of rhodium(II) carbene chemistry has been further expanded through the design and synthesis of chiral catalysts, which have enabled remarkable levels of enantioselectivity in various transformations.[5][6][7] This has had a profound impact on asymmetric synthesis, providing access to chiral building blocks essential for the development of new therapeutic agents.

Synthesis of Rhodium(II) Carbene Precursors: Dirhodium Tetracarboxylates

The most common precursors for generating rhodium(II) carbene complexes are the dirhodium(II) tetracarboxylates, often referred to as "paddlewheel" complexes.[8] The synthesis of the parent complex, dirhodium tetraacetate [Rh₂(OAc)₄], is a foundational procedure. More elaborate and chiral catalysts are typically prepared via a ligand exchange reaction with dirhodium tetraacetate.[9][10]

General Workflow for Catalyst Synthesis

The synthesis of tailored dirhodium(II) tetracarboxylate catalysts generally follows a two-step process: synthesis of the desired carboxylic acid ligand followed by a ligand exchange reaction with a simple dirhodium precursor.

Experimental Protocols

Protocol 1: Synthesis of Dirhodium Tetraacetate [Rh₂(OAc)₄]

This procedure is a fundamental method for preparing the common starting material for many rhodium(II) catalyzed reactions.

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Acetic acid (glacial)

-

Sodium acetate

-

Ethanol

Procedure:

-

A mixture of rhodium(III) chloride hydrate and sodium acetate in glacial acetic acid is refluxed for 1-2 hours.

-

The color of the solution changes from deep red to blue-green.

-

The solution is filtered hot to remove sodium chloride.

-

The filtrate is concentrated under reduced pressure.

-

The resulting solid is washed with ethanol and dried under vacuum to yield dirhodium tetraacetate as a green powder.

Protocol 2: Synthesis of a Chiral Dirhodium(II) Tetracarboxylate Catalyst (e.g., Rh₂(S-PTTL)₄)

This protocol describes a typical ligand exchange reaction to prepare a chiral catalyst.[9]

Materials:

-

Dirhodium tetraacetate [Rh₂(OAc)₄]

-

Chiral carboxylic acid ligand (e.g., (S)-N-phthaloyl-tert-leucine)

-

Chlorobenzene

-

Reflux apparatus with a Dean-Stark trap

Procedure:

-

A suspension of dirhodium tetraacetate and the chiral carboxylic acid ligand (4.4 equivalents) in chlorobenzene is prepared in a flask equipped with a Dean-Stark trap.

-

The mixture is heated to reflux, and the azeotropically removed acetic acid is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting dirhodium tetraacetate is consumed.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired chiral dirhodium(II) tetracarboxylate catalyst.

Novel Rhodium(II) Carbene Complexes: N-Heterocyclic Carbene Adducts

While dirhodium tetracarboxylates are the workhorses of rhodium carbene chemistry, recent research has focused on the synthesis of novel complexes with modified electronic and steric properties. One promising class is the N-heterocyclic carbene (NHC) adducts of dirhodium(II) complexes.[11] NHCs are strong sigma-donating ligands that can modulate the reactivity of the rhodium center.

Synthesis of a Dirhodium Tetraacetate-NHC Complex

The synthesis of these complexes typically involves the direct reaction of a dirhodium tetracarboxylate with a free N-heterocyclic carbene or its precursor.

Experimental Protocol

Protocol 3: Synthesis of a Mono-NHC Adduct of Dirhodium Tetraacetate

Materials:

-

Dirhodium tetraacetate [Rh₂(OAc)₄]

-

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of dirhodium tetraacetate in anhydrous THF, a solution of the N-heterocyclic carbene (IPr) in THF is added dropwise at room temperature under an inert atmosphere.

-

The reaction mixture is stirred for a specified period, during which a color change is observed.

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted NHC ligand.

-

The product, the mono-NHC adduct of dirhodium tetraacetate, is dried under vacuum.

Catalytic Applications and Performance Data

Novel rhodium(II) carbene complexes have demonstrated exceptional performance in a variety of catalytic transformations. Below are tables summarizing quantitative data for key reactions.

Asymmetric Cyclopropanation

Chiral rhodium(II) catalysts are highly effective for the enantioselective cyclopropanation of alkenes with diazo compounds.[2][12][13][14]

| Catalyst | Alkene | Diazo Compound | Yield (%) | dr (cis:trans) | ee (%) | Reference |

| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | 85 | 15:85 | 94 (trans) | [2] |

| Rh₂(S-PTAD)₄ | 1-Octene | Methyl phenyldiazoacetate | 92 | >95:5 | 98 | [12] |

| Rh₂(S-TCPTAD)₄ | Methyl acrylate | Methyl p-tolyldiazoacetate | 95 | >97:3 | 96 | [2][14] |

| Rh₂(TPA)₄ | Styrene | Ethyl 2-diazopropanoate | 88 | >95:5 | - | [13] |

C-H Functionalization

A major application of rhodium(II) carbene chemistry is the selective functionalization of C-H bonds, a transformation that offers a powerful strategy for streamlining the synthesis of complex molecules.[10]

| Catalyst | Substrate | Diazo Compound | Yield (%) | Regioselectivity | ee (%) | Reference |

| Rh₂(S-DOSP)₄ | Cyclohexane | Methyl phenyldiazoacetate | 75 | - | 95 | [10] |

| Rh₂(S-PTTL)₄ | Adamantane | Ethyl 2-diazo-2-phenylacetate | 88 | C2:C1 > 99:1 | 97 | [9] |

| Rh₂(p-PhTPCP)₄ | Tetrahydrofuran | Methyl 2-diazo-2-(4-bromophenyl)acetate | 91 | α-position | 99 | [10] |

Reaction Mechanisms

The catalytic cycle of rhodium(II)-catalyzed carbene transfer reactions has been the subject of extensive mechanistic investigation, including DFT studies.[1][4][15][16] The generally accepted mechanism involves the formation of a rhodium-carbene intermediate, which then reacts with the substrate.

Catalytic Cycle for Cyclopropanation

The following diagram illustrates the key steps in the rhodium-catalyzed cyclopropanation of an alkene.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07010K [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Design, Synthesis, and Evaluation of Extended C4–Symmetric Dirhodium Tetracarboxylate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rhodium(i) N-heterocyclic carbene complexes: synthesis and cytotoxic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 16. DFT Studies on the Mechanism of the Rhodium(III)-Catalyzed C-H Activation of N-Phenoxyacetamide. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Electrophilicity of Rhodium-Stabilized Carbenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilicity of rhodium-stabilized carbenes, crucial reactive intermediates in modern organic synthesis. Understanding and controlling the electrophilic nature of these species is paramount for developing selective and efficient catalytic transformations, particularly in the context of pharmaceutical drug development where precise molecular architecture is essential. This document delves into the classification of rhodium carbenes, quantitative measures of their electrophilicity, detailed experimental protocols for their characterization, and the theoretical underpinnings that govern their reactivity.

Core Concepts: Understanding the Nature of Rhodium Carbenes

Rhodium-stabilized carbenes, often referred to as rhodium carbenoids, are versatile intermediates in a wide array of chemical transformations, including cyclopropanation, C-H functionalization, and ylide formation.[1] The electrophilicity of the carbene carbon is a key determinant of its reactivity and selectivity. This electrophilicity is primarily influenced by the nature of the substituents attached to the carbene carbon and the electronic properties of the rhodium catalyst.[2]

The formation of a rhodium carbene typically involves the reaction of a diazo compound with a dirhodium(II) catalyst, leading to the extrusion of dinitrogen.[3] The resulting carbene is stabilized through a combination of σ-donation from the carbene to the rhodium center and π-back-donation from the rhodium to the carbene's empty p-orbital. The balance of these electronic interactions dictates the electrophilic character of the carbene.

Rhodium carbenes are broadly classified based on the electronic nature of the substituents on the carbene carbon:

-

Acceptor-Substituted Carbenes: These carbenes bear one electron-withdrawing group (e.g., an ester or ketone). They are generally more reactive and less selective.

-

Acceptor/Acceptor-Substituted Carbenes: With two electron-withdrawing groups, these carbenes are highly electrophilic and reactive.

-

Donor/Acceptor-Substituted Carbenes: These carbenes possess both an electron-donating group (e.g., an aryl or vinyl group) and an electron-accepting group. This substitution pattern leads to a more stabilized and selective carbene, making them particularly valuable in complex molecule synthesis.[1] The donor group can stabilize the electron-deficient carbene center through resonance, thereby modulating its reactivity.[4]

-

Donor/Donor-Substituted Carbenes: Featuring two electron-donating groups, these carbenes have reduced electrophilicity and exhibit remarkable functional group tolerance.[5]

Quantitative Analysis of Electrophilicity

Quantifying the electrophilicity of rhodium carbenes is crucial for predicting their reactivity and for the rational design of catalysts and substrates. Several experimental and computational methods are employed for this purpose.

Relative Reactivity Studies

Competition experiments are a common method to determine the relative reactivity of different C-H bonds towards insertion by a rhodium carbene. This provides a quantitative measure of the carbene's selectivity, which is directly related to its electrophilicity. More electrophilic carbenes tend to be less selective.

| Substrate | Relative Rate of C-H Insertion with Rh2(S-DOSP)4 |

| Adamantane (tertiary C-H) | 26,000 |

| Cyclohexane (secondary C-H) | 24,000 |

| 2,3-Dimethylbutane (tertiary C-H) | 2,700 |

| N-Boc-pyrrolidine (activated secondary C-H) | 1,700 |

| Toluene (benzylic C-H) | 1.0 |

| Ethylbenzene (benzylic C-H) | 0.66 |

| Cumene (benzylic C-H) | 0.078 |

| Tetralin (benzylic C-H) | 0.011 |

Data adapted from Davies, H. M. L. Chem. Soc. Rev.[6]

Computational Chemistry

Density Functional Theory (DFT) calculations have become an invaluable tool for understanding the electronic structure and reactivity of rhodium carbenes. Computational models can predict various parameters that correlate with electrophilicity:

-

Natural Population Analysis (NPA) Charges: The calculated charge on the carbene carbon provides a direct indication of its electrophilicity. A more positive charge suggests a more electrophilic center.

-

LUMO Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbene complex is another important descriptor. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, and thus higher electrophilicity.[7]

-

Activation Energies: DFT can be used to calculate the activation energy barriers for reactions such as C-H insertion. Donor/acceptor carbenes generally exhibit higher activation barriers for C-H functionalization compared to acceptor carbenes, reflecting their greater stability and lower reactivity. For instance, the calculated activation barrier for the C-H insertion of a donor/acceptor rhodium carbene with cyclopentane is 17.4 kcal/mol, whereas for an acceptor carbene, it is only 3.5 kcal/mol.[4][8]

| Carbene Type | Substrate | Calculated Activation Energy (kcal/mol) | Reference |

| Donor/Acceptor | Cyclopentane | 17.4 | [4][8] |

| Acceptor | Cyclopentane | 3.5 | [4] |

| Acceptor | Propane (secondary C-H) | 0.2 | [4] |

| Donor/Acceptor | Cyclohexadiene | 6.2 | [8] |

Experimental Protocols

Detailed experimental procedures are essential for obtaining reliable and reproducible data on rhodium carbene electrophilicity.

Protocol for Competition Experiments to Determine Relative C-H Insertion Rates

This protocol outlines a general procedure for determining the relative reactivity of different C-H bonds towards a rhodium carbene.

Materials:

-

Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂)

-

Diazo compound (carbene precursor)

-

A mixture of two or more substrates with different C-H bonds to be competed

-

Inert solvent (e.g., dichloromethane, hexanes)

-

Internal standard for GC or NMR analysis

-

Syringe pump

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dirhodium(II) catalyst in the chosen solvent.

-

Add the mixture of competing substrates and the internal standard to the flask.

-

Prepare a solution of the diazo compound in the same solvent.

-

Using a syringe pump, add the diazo compound solution to the reaction mixture at a slow and constant rate. A slow addition rate is crucial to maintain a low concentration of the diazo compound and the reactive carbene intermediate, minimizing side reactions.

-

After the addition is complete, stir the reaction mixture at the same temperature for a specified period to ensure complete consumption of the diazo compound.

-

Quench the reaction by exposing it to air or by adding a small amount of a reactive scavenger like piperidine.

-

Analyze the reaction mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the relative amounts of the insertion products.

-

Calculate the relative rate constants by normalizing the product ratios to the number of reactive C-H bonds in each substrate.

Protocol for Kinetic Analysis of Rhodium-Catalyzed C-H Functionalization

Kinetic studies can provide valuable insights into the reaction mechanism and the rate-determining step, which is often the C-H insertion itself for donor/acceptor carbenes.[9]

Instrumentation:

-

ReactIR or similar in-situ infrared spectrometer

-

Temperature-controlled reaction vessel

Procedure:

-

Set up the in-situ IR spectrometer to monitor the disappearance of a characteristic vibrational band of the diazo compound (typically around 2100 cm⁻¹).

-

In the temperature-controlled reaction vessel, prepare a solution of the dirhodium(II) catalyst and the substrate in the chosen solvent. For reactions with unactivated hydrocarbons, the hydrocarbon itself can be used as the solvent (neat conditions).[9]

-

Initiate the reaction by adding a known amount of the diazo compound.

-

Record the IR spectra at regular time intervals to monitor the concentration of the diazo compound as a function of time.

-

Plot the concentration of the diazo compound versus time to obtain the reaction rate.

-

By varying the concentrations of the catalyst, substrate, and diazo compound, the reaction orders with respect to each component can be determined, allowing for the elucidation of the rate law. For many C-H functionalization reactions with donor/acceptor carbenes, the reaction is found to be zero-order in the diazo compound and first-order in both the catalyst and the substrate, indicating that the C-H insertion is the rate-determining step.[9]

Visualizing Concepts and Workflows

Graphical representations are invaluable for understanding the complex relationships in rhodium carbene chemistry.

Caption: Key factors determining the electrophilicity and reactivity of rhodium carbenes.

Caption: Step-by-step workflow for determining relative C-H insertion rates.

Conclusion

The electrophilicity of rhodium-stabilized carbenes is a finely tunable property that dictates their reactivity and selectivity in a wide range of synthetically important reactions. By carefully selecting the carbene substituents and the rhodium catalyst, researchers can control the outcome of these transformations with a high degree of precision. The quantitative data, experimental protocols, and conceptual frameworks presented in this guide provide a solid foundation for scientists and drug development professionals to harness the full potential of rhodium carbene chemistry in the synthesis of complex molecules. Continued research in this area, particularly through the interplay of experimental and computational approaches, will undoubtedly lead to the development of even more powerful and selective catalytic systems.

References

- 1. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Electrophilicity of Heterobimetallic Bi–Rh Paddlewheel Carbene Complexes: A Combined Experimental, Spectroscopic, and Computational Study [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereoselective reactions of donor/donor carbenes - American Chemical Society [acs.digitellinc.com]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Rhodium(II)-Carbene Catalytic Cycles: A Technical Guide for Researchers

Atlanta, GA – October 26, 2025 – The intricate and powerful world of rhodium(II)-catalyzed reactions involving carbene intermediates has become a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. This technical guide provides an in-depth review of the core catalytic cycles, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and mechanistic visualizations.

Dirhodium(II) carboxylate complexes are exceptionally effective catalysts for a wide array of carbene transfer reactions.[1] These reactions, initiated by the decomposition of diazo compounds, proceed through highly reactive rhodium-carbene intermediates, which can then undergo a variety of transformations, including cyclopropanation, C-H bond insertion, and ylide formation.[2][3] The versatility and stereocontrol achievable with these catalysts have made them invaluable tools in the synthesis of pharmaceuticals and other fine chemicals.

Core Catalytic Cycles: A Visualized Guide

The fundamental steps of rhodium(II)-carbene catalysis are outlined below. The catalytic cycles for cyclopropanation, C-H insertion, and ylide formation share a common initiation sequence involving the formation of a rhodium-carbene species.

The General Catalytic Cycle

The cycle begins with the reaction of a dirhodium(II) catalyst with a diazo compound. This leads to the extrusion of nitrogen gas and the formation of a key rhodium-carbene intermediate. This electrophilic species is the central player in the subsequent transformations.

References

- 1. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rhodium-Catalyzed Cyclopropanation with Diazo Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rhodium-catalyzed cyclopropanation is a powerful and versatile method for the synthesis of cyclopropane rings, which are important structural motifs in many natural products and bioactive molecules.[1] This reaction typically involves the decomposition of a diazo compound by a rhodium catalyst to generate a rhodium carbene intermediate, which then reacts with an alkene to form the cyclopropane product.[2][3][4] The use of chiral rhodium catalysts can lead to highly enantioselective transformations, making this a valuable tool in asymmetric synthesis.[1][2][5] These application notes provide an overview of the reaction, key considerations for catalyst and substrate selection, and detailed experimental protocols.

Reaction Mechanism and Stereoselectivity:

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the following key steps[2][4]:

-

Catalyst Activation: The diazo compound reacts with the rhodium(II) catalyst to form a rhodium-diazoalkyl adduct.[3]

-

Nitrogen Extrusion: The adduct loses a molecule of nitrogen gas (N₂) to generate a highly reactive rhodium carbene (or carbenoid) intermediate.[2][4]

-

Cyclopropanation: The rhodium carbene then transfers the carbene fragment to an alkene in a concerted, though often asynchronous, fashion to yield the cyclopropane product and regenerate the rhodium catalyst.[2][4][6]

The stereoselectivity of the reaction is a critical aspect, particularly in the synthesis of chiral molecules. Both diastereoselectivity and enantioselectivity can be controlled.

-

Diastereoselectivity: The diastereoselectivity of the cyclopropanation is influenced by the steric and electronic properties of both the alkene and the rhodium carbene. For instance, increasing the steric bulk of the ester group in diazoacetates can favor the formation of the trans (E) cyclopropane.[2] Similarly, the choice of ligands on the rhodium catalyst can significantly impact diastereoselectivity, with sterically demanding ligands often favoring higher selectivity.[7]

-